2,2-bis(4-ethenoxybutyl)hexanedioic Acid
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Description
2,2-bis(4-ethenoxybutyl)hexanedioic Acid, also known as Hexanedioic acid, 1,6-bis [4- (ethenyloxy)butyl] ester, is a chemical compound with the molecular formula C18H30O6 and a molecular weight of 342.4 g/mol1. The compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2,2-bis(4-ethenoxybutyl)hexanedioic Acid. However, it’s worth noting that the compound is commercially available for research purposes1.Molecular Structure Analysis
The molecular structure of 2,2-bis(4-ethenoxybutyl)hexanedioic Acid can be represented by the InChI string: InChI=1S/C18H30O6/c1-3-23-14-7-5-11-18 (17 (21)22,13-9-10-16 (19)20)12-6-8-15-24-4-2/h3-4H,1-2,5-15H2, (H,19,20) (H,21,22)1. The compound also has the SMILES string: C=COCCCCC (CCCCOC=C) (CCCC (=O)O)C (=O)O1.
Chemical Reactions Analysis
Specific chemical reactions involving 2,2-bis(4-ethenoxybutyl)hexanedioic Acid are not available in the sources I found. More research may be needed to understand its reactivity and potential applications.Physical And Chemical Properties Analysis
The compound has a molecular weight of 342.4 g/mol1. It also has an XLogP3 value of 3.11, which is a measure of its lipophilicity, indicating how easily it can dissolve in fat as compared to water.Safety And Hazards
Specific safety and hazard information for 2,2-bis(4-ethenoxybutyl)hexanedioic Acid is not available in the sources I found. However, as with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The future directions for 2,2-bis(4-ethenoxybutyl)hexanedioic Acid are not clear from the sources I found. However, given that it is available for research purposes1, it could be used in various scientific studies to understand its properties and potential applications better.
Please note that this information is based on the available sources and there might be more recent studies or data related to this compound.
properties
IUPAC Name |
2,2-bis(4-ethenoxybutyl)hexanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c1-3-23-14-7-5-11-18(17(21)22,13-9-10-16(19)20)12-6-8-15-24-4-2/h3-4H,1-2,5-15H2,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSQZQLPBWNYPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCC(CCCCOC=C)(CCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-bis(4-ethenoxybutyl)hexanedioic Acid | |
CAS RN |
135876-36-7 |
Source
|
Record name | Hexanedioic acid, 1,6-bis(4-(ethenyloxy)butyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135876367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, 1,6-bis[4-(ethenyloxy)butyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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